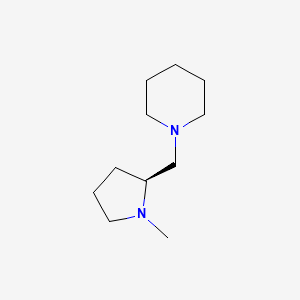

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

Description

(S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine is a chiral piperidine derivative featuring a pyrrolidine substituent at the 2-position, with a methyl group on the pyrrolidine nitrogen. The compound’s stereochemistry (S-configuration) is critical for its role as a structure-directing agent in synthesizing open-framework metal phosphates, as demonstrated in studies on microporous materials . Its molecular formula is C₁₁H₂₀N₂, with a molecular weight of 178.3 g/mol (calculated from structural data in and ).

The compound is synthesized via alkylation of L-proline derivatives, followed by reduction and purification steps, as detailed in protocols for chiral diamine synthesis . Its primary application lies in materials science, where it templates the formation of chiral microporous aluminophosphates due to its rigid, branched structure and ability to induce specific pore geometries .

Propriétés

IUPAC Name |

1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPSRADUBPOKJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456139 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84466-85-3 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine typically involves the reaction of piperidine with (S)-1-methyl-2-pyrrolidinemethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is noted for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, including receptors involved in the endocannabinoid system. Research indicates that compounds with similar piperidine frameworks can enhance brain endocannabinoid levels, leading to significant behavioral effects in animal models .

Case Study: Inhibitors of Serine Hydrolases

A study focusing on piperidine derivatives highlighted their ability to inhibit serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes play critical roles in endocannabinoid metabolism, and selective inhibitors can provide insights into their physiological functions and therapeutic potentials .

Structure-Activity Relationship Studies

Design and Synthesis

The design of this compound derivatives has been influenced by structure-activity relationship (SAR) studies. These studies emphasize the importance of maintaining a six-membered ring structure for optimal activity against specific targets. Modifications to the piperidine ring have shown that certain substitutions can enhance selectivity and potency, particularly for MAGL inhibition .

| Compound | Target Enzyme | Activity | Selectivity |

|---|---|---|---|

| Compound 5 | MAGL | High | Moderate |

| Compound 6 | FAAH | Moderate | Low |

| This compound | MAGL/FAAH | Variable | High |

Therapeutic Applications

Potential Treatments

Research indicates that compounds similar to this compound may be useful in treating conditions such as obesity and sexual dysfunction through their action on melanocortin receptors . The activation of these receptors can lead to reduced appetite and improved metabolic rates, making these compounds candidates for further development in obesity management.

Case Study: MCR4 Agonists

A class of piperidinoyl-pyrrolidine compounds has been identified as selective melanocortin receptor 4 (MCR4) agonists. These compounds show promise in treating sexual dysfunctions and obesity by modulating metabolic pathways . The structural similarities with this compound suggest that it may also exhibit similar therapeutic benefits.

Neuropharmacology

Behavioral Effects

The behavioral effects of piperidine derivatives have been documented in various studies, demonstrating their potential as neuroactive agents. For instance, compounds that raise endocannabinoid levels have been linked to changes in anxiety and pain perception in animal models . This neuropharmacological profile positions this compound as a candidate for further exploration in pain management therapies.

Mécanisme D'action

The mechanism of action of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine can be categorized into three groups: enantiomers , substituted derivatives , and functional analogs with related heterocyclic motifs.

Enantiomers and Stereoisomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Applications |

|---|---|---|---|---|

| (R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine | 155726-05-9 | C₁₁H₂₀N₂ | R-configuration at chiral center | Limited studies; potential asymmetric synthesis |

| (S)-1-((1-Ethylpyrrolidin-2-yl)methyl)piperidine | 26116-12-1 | C₁₂H₂₂N₂ | Ethyl substituent on pyrrolidine nitrogen | Not well-documented; exploratory use |

- Key Differences: The (R)-enantiomer (similarity score 0.92) exhibits distinct stereochemical properties, which may reduce its efficacy as a template in chiral material synthesis compared to the (S)-form .

Substituted Piperidine/Pyrrolidine Derivatives

- Structural Notes: The pyrrole-based analog (CAS 117326-56-4) lacks the saturated pyrrolidine ring, increasing aromaticity and altering electronic properties. This reduces its suitability for hydrogen-bond-driven templating but may enhance biological activity .

Functional Analogs in Drug Design and Materials Science

- Functional Contrasts : Pyrimidine derivatives (e.g., ) prioritize electronic effects for drug binding, whereas This compound leverages steric and chiral properties for materials templating . Natural nigramide alkaloids share structural motifs but are bioactive, highlighting the diversity of piperidine derivatives .

Research Findings and Critical Analysis

- Stereochemical Impact: The (S)-configuration is essential for inducing chirality in aluminophosphate frameworks, as shown in templated syntheses yielding helical channels .

- Synthetic Versatility : Ethyl or benzyl substitutions (e.g., CAS 26116-12-1) introduce variability but may compromise templating efficiency due to increased conformational flexibility .

Activité Biologique

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a chiral compound with the chemical formula C₁₁H₂₂N and a molecular weight of 182.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a 1-methylpyrrolidine moiety, which contribute to its unique properties and biological interactions. The presence of two nitrogen atoms in its structure allows for diverse interactions with biological targets, making it a versatile building block in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to significant biological effects. Notably, it has been investigated for its potential role as a ligand in receptor binding studies, particularly in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several notable activities:

- Neuropharmacological Effects : Its structural similarity to neurotransmitter modulators suggests potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.

- Enzyme Inhibition : The compound has shown potential as a selective inhibitor for enzymes such as CYP2D6 and CYP3A4, which are crucial in drug metabolism. This inhibition can be strategically used to enhance the effects of certain medications by modulating their metabolic pathways .

- Protein-Protein Interaction Modulation : The ability of this compound to interact with specific protein binding sites opens avenues for developing drugs targeting specific pathways involved in various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuropharmacological Studies : In vitro assays demonstrated that this compound can influence neurotransmitter systems, suggesting its potential as a therapeutic agent for conditions like depression or anxiety disorders. Specific receptor binding studies are ongoing to elucidate these effects further.

- Enzyme Interaction Studies : The compound's selectivity for CYP enzymes was assessed using kinetic studies that revealed IC50 values indicative of significant inhibition. This property could be leveraged to design co-administered therapies that enhance drug efficacy while minimizing adverse effects associated with rapid metabolism .

- Protein Interaction Modulation : Recent investigations into the compound's ability to alter protein interactions have shown promise in cancer research, where modulating specific pathways could lead to novel therapeutic strategies against malignancies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, and how can enantiomeric purity be maintained during synthesis?

- Methodology : The compound can be synthesized via alkylation of pyrrolidine or piperidine precursors, followed by stereoselective resolution. For example, chiral chromatography or asymmetric catalysis (e.g., using (S)-proline-derived catalysts) ensures enantiomeric purity. Intermediate steps should include monitoring via polarimetry or chiral HPLC to validate stereochemical integrity .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups. For stereochemical confirmation, compare experimental optical rotation values with literature data .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or skin contact. Store in airtight containers under inert gas (e.g., argon) to avoid degradation. Emergency procedures include immediate decontamination with water for skin exposure and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can discrepancies between computational docking studies and experimental binding affinity data for this compound be resolved?

- Methodology : Re-evaluate force field parameters in docking simulations to better match experimental conditions (e.g., solvation effects, pH). Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic analysis. Cross-check results with mutagenesis studies to identify critical receptor residues .

Q. What experimental strategies enhance the compound’s stability in aqueous buffers for pharmacological assays?

- Methodology : Conduct stability studies under varying pH (4–9) and temperatures (4–37°C). Use LC-MS to monitor degradation products. Buffering agents like HEPES or citrate can stabilize the compound, while lyophilization in inert matrices (e.g., trehalose) improves long-term storage .

Q. How should in vitro assays be designed to assess the compound’s selectivity for target receptors over off-target proteins?

- Methodology : Use radioligand binding assays with panels of recombinant receptors (e.g., GPCRs, ion channels) to measure IC₅₀ values. Include positive and negative controls (e.g., known agonists/antagonists). For functional selectivity, employ calcium flux or cAMP assays in cell lines expressing target vs. non-target receptors .

Q. What role does the (S)-enantiomer’s stereochemistry play in modulating its pharmacokinetic profile?

- Methodology : Compare the (S)- and (R)-enantiomers in metabolic stability assays using liver microsomes. Assess plasma protein binding via equilibrium dialysis and bioavailability through parallel artificial membrane permeability assays (PAMPA). In vivo pharmacokinetic studies in rodent models can clarify enantiomer-specific absorption and excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.